molecular formula C18H22N2O3 B2622243 2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide CAS No. 1386874-00-5

2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B2622243
CAS No.: 1386874-00-5
M. Wt: 314.385
InChI Key: IOEFYWTVGZKYPP-UHFFFAOYSA-N
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Description

2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetyl group, a methoxyphenyl group, and a cyanocyclohexyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Preparation of 5-acetyl-2-methoxyphenyl derivative: This step involves the acetylation of 2-methoxyphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Formation of the acetamide backbone: The 5-acetyl-2-methoxyphenyl derivative is then reacted with chloroacetyl chloride to form the corresponding chloroacetamide.

    Introduction of the cyanocyclohexyl group: The final step involves the nucleophilic substitution of the chloroacetamide with 1-cyanocyclohexylamine under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-(5-acetyl-2-hydroxyphenyl)-N-(1-cyanocyclohexyl)acetamide.

    Reduction: Formation of 2-(5-(1-hydroxyethyl)-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets. The acetyl and methoxy groups may facilitate binding to enzymes or receptors, while the cyanocyclohexyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-acetyl-2-hydroxyphenyl)-N-(1-cyanocyclohexyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)propionamide: Similar structure but with a propionamide backbone instead of an acetamide backbone.

Uniqueness

2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide is unique due to the presence of both the methoxyphenyl and cyanocyclohexyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13(21)14-6-7-16(23-2)15(10-14)11-17(22)20-18(12-19)8-4-3-5-9-18/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEFYWTVGZKYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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